molecular formula C8H13NS B13041048 2,2-dimethyltetrahydro-2H-thiopyran-4-carbonitrile

2,2-dimethyltetrahydro-2H-thiopyran-4-carbonitrile

Cat. No.: B13041048
M. Wt: 155.26 g/mol
InChI Key: NWURRAHQKSFXBO-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile is an organic compound with the molecular formula C8H13NS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyltetrahydro-2H-thiopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanedithiol with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired thiopyran ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

2,2-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-dimethyltetrahydro-2H-thiopyran-4-carbonitrile involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form coordination complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyltetrahydro-4H-pyran-4-one: A structurally similar compound with an oxygen atom instead of sulfur.

    2,2-Dimethyltetrahydro-2H-thiopyran-4-one: Similar structure but with a carbonyl group instead of a nitrile group.

Uniqueness

2,2-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile is unique due to the presence of both a sulfur atom and a nitrile group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its oxygen-containing analogs .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2,2-dimethylthiane-4-carbonitrile

InChI

InChI=1S/C8H13NS/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-5H2,1-2H3

InChI Key

NWURRAHQKSFXBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCS1)C#N)C

Origin of Product

United States

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